tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H23BrN2O2 and a molecular weight of 355.27 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromobenzyl)piperazine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane are typically employed.
Major Products Formed:
Substitution Reactions: Products such as azides or thiocyanates are formed depending on the nucleophile used.
Oxidation Reactions: Sulfoxides or sulfones are the major products formed from oxidation reactions.
Scientific Research Applications
Chemistry: tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors .
Medicine: this compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromobenzyl group can participate in various binding interactions, while the piperazine ring provides structural flexibility .
Comparison with Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research .
Properties
IUPAC Name |
tert-butyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRUCGIETXRETJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383739 | |
Record name | tert-Butyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844891-10-7 | |
Record name | tert-Butyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Bromobenzyl)piperazine, N1-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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